molecular formula C23H20N2O3 B278252 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide

Cat. No. B278252
M. Wt: 372.4 g/mol
InChI Key: MVRWYDXSVWVSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide, also known as BZAM, is a chemical compound that has been extensively studied for its potential use in scientific research. BZAM is a benzoxazole derivative that has been synthesized in the laboratory using various methods.

Mechanism of Action

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide is known to bind to DNA and RNA molecules, which makes it a useful tool for studying the interactions between proteins and nucleic acids. This compound has also been shown to inhibit the activity of certain enzymes, which may have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent. This compound has also been shown to inhibit the growth of bacteria and fungi, which suggests that it may have potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide in laboratory experiments is that it is a relatively small molecule that is easy to synthesize and purify. However, one of the limitations of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide. One area of research could be to further investigate its potential as an anticancer agent. Another area of research could be to explore its potential as an antimicrobial agent. Additionally, this compound could be used in the development of new fluorescent probes for imaging biological systems.

Synthesis Methods

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide involves the reaction of 5-methoxy-2-aminobenzoxazole with 2-methyl-5-phenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide has been used in scientific research for various purposes. It has been studied for its potential use as a fluorescent probe for imaging biological systems. This compound has also been used as a tool to study the binding of proteins to DNA.

properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide

InChI

InChI=1S/C23H20N2O3/c1-15-8-9-17(23-25-20-14-18(27-2)10-11-21(20)28-23)13-19(15)24-22(26)12-16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,24,26)

InChI Key

MVRWYDXSVWVSNC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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